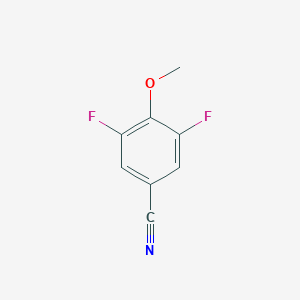

3,5-Difluoro-4-methoxybenzonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3,5-difluoro-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPRNOSXVHXNSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442012 | |

| Record name | 3,5-Difluoro-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104197-15-1 | |

| Record name | 3,5-Difluoro-4-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104197-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-4-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluoro-4-methoxybenzonitrile (CAS: 104197-15-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-methoxybenzonitrile is a fluorinated aromatic nitrile that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring two fluorine atoms meta to the nitrile group and a methoxy group in the para position, imparts specific chemical properties that make it a sought-after building block in the development of novel pharmaceuticals and advanced materials. The electron-withdrawing nature of the fluorine atoms and the nitrile group, combined with the electron-donating methoxy group, creates a versatile scaffold for a variety of chemical transformations.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, and known applications, with a particular focus on its role in medicinal chemistry.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and use in synthetic protocols.

| Property | Value |

| CAS Number | 104197-15-1 |

| Molecular Formula | C₈H₅F₂NO |

| Molecular Weight | 169.13 g/mol |

| Boiling Point | 250.6 °C at 760 mmHg |

| Density | 1.279 g/cm³ |

| Predicted ¹H NMR | Singlet for the methoxy group (~3.9 ppm), multiplet for the aromatic protons. |

| Predicted ¹⁹F NMR | Signal expected in the typical range for aryl fluorides. |

| Predicted Mass Spec. | [M+H]⁺: 170.0412, [M+Na]⁺: 192.0231 |

Synthesis Methodologies

Proposed Synthetic Pathway: Williamson Ether Synthesis

A standard and effective method for the synthesis of aryl methyl ethers is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with a methylating agent.

Reaction Scheme:

Caption: Proposed Williamson ether synthesis pathway for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-difluoro-4-hydroxybenzonitrile (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Add a slight excess of a suitable base (e.g., potassium carbonate, 1.2 equivalents) to the solution.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the potassium phenoxide salt.

-

Methylation: To the resulting suspension, add a methylating agent such as methyl iodide or dimethyl sulfate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the crude product in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Synthesis of the Precursor: 3,5-Difluoro-4-hydroxybenzonitrile

The precursor, 3,5-difluoro-4-hydroxybenzonitrile, can be synthesized from 3,5-difluoroaniline through a multi-step process involving bromination, diazotization, and cyanation. This route provides a viable pathway to the necessary starting material.

Caption: Synthetic route to 3,5-Difluoro-4-hydroxybenzonitrile from 3,5-difluoroaniline.

Applications in Drug Development and Medicinal Chemistry

This compound is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitrile group is a versatile functional handle that can be transformed into various other functionalities, such as amines, carboxylic acids, or tetrazoles, which are common in pharmacologically active compounds.

While specific, publicly disclosed signaling pathways directly modulated by compounds derived from this compound are not extensively documented, its structural motifs are found in molecules targeting a range of biological processes. For instance, fluorinated benzonitrile derivatives are often explored as intermediates in the synthesis of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Hypothetical Role in Kinase Inhibitor Synthesis:

The 3,5-difluoro-4-methoxyphenyl moiety can be incorporated into a larger molecule designed to fit into the ATP-binding pocket of a target kinase. The fluorine atoms can form favorable interactions with the protein, and the overall electronic properties of the ring can be fine-tuned to optimize binding. The nitrile group can serve as a precursor to a key pharmacophore that interacts with the hinge region of the kinase.

Caption: Logical workflow from this compound to a potential kinase inhibitor.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its synthesis, while not described in exhaustive detail in the public domain, can be reasonably achieved through established synthetic transformations. The unique electronic properties conferred by its substituents make it an attractive starting material for the creation of novel molecules with tailored biological activities. Further research into the applications of this compound is likely to uncover new and valuable uses in drug discovery and beyond.

3,5-Difluoro-4-methoxybenzonitrile molecular structure

An In-depth Technical Guide on the Molecular Structure of 3,5-Difluoro-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic data of this compound. The information is intended to support research, development, and quality control activities involving this compound.

Molecular Structure and Identification

This compound is an aromatic organic compound featuring a benzene ring substituted with two fluorine atoms, a methoxy group, and a nitrile group. The fluorine atoms are positioned meta to the nitrile group and ortho to the methoxy group, which significantly influences the molecule's electronic properties and reactivity.

The structural and identifying information for this compound is summarized below.

| Identifier | Value |

| Molecular Formula | C₈H₅F₂NO[1] |

| SMILES | COC1=C(C=C(C=C1F)C#N)F[1] |

| InChI | InChI=1S/C8H5F2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3[1] |

| InChIKey | FTPRNOSXVHXNSB-UHFFFAOYSA-N[1] |

| CAS Number | 104197-15-1[2] |

Below is a two-dimensional diagram representing the atomic connectivity of the this compound molecule.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are tabulated below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value |

| Molecular Weight | 169.13 g/mol |

| Monoisotopic Mass | 169.03392 Da[1] |

| XlogP (predicted) | 1.8[1] |

| Appearance | White to almost white powder to crystal (for related compound 3-Fluoro-4-methoxybenzonitrile)[3] |

| Melting Point | 98 - 102 °C (for related compound 3-Fluoro-4-methoxybenzonitrile)[3] |

| Boiling Point | 98 °C / 1.5 mmHg (for related compound 3-Fluoro-4-methoxybenzonitrile)[3] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

Mass Spectrometry

Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase. The predicted m/z values for various adducts of this compound are presented below.[1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 170.04120 | 125.8 |

| [M+Na]⁺ | 192.02314 | 138.1 |

| [M-H]⁻ | 168.02664 | 127.5 |

| [M+NH₄]⁺ | 187.06774 | 144.8 |

| [M]⁺ | 169.03337 | 120.6 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound was not found in the surveyed literature, the data for the related compound 4-methoxybenzonitrile is provided for reference.

¹H NMR (400 MHz, CDCl₃, ppm): δ 7.58 (d, J = 8.0Hz, 2H), 6.95 (d, J = 8.0Hz, 2H), 3.86 (s, 3H).[4] ¹³C NMR (100 MHz, CDCl₃, ppm): δ 162.8, 133.9, 119.2, 114.7, 103.9, 55.5.[4]

Crystallographic and Geometric Data

The table below presents selected experimental bond lengths for 4-amino-3,5-difluorobenzonitrile.

| Bond | Bond Length (Å) |

| C1≡N1 | 1.146 (2) |

| C(ring)-C(ring) | ~1.390 (avg.) |

| C-F | ~1.35 (avg.) |

| C-NH₂ | ~1.36 (avg.) |

Data is for the related compound 4-amino-3,5-difluorobenzonitrile and serves as an estimation.[5]

Experimental Protocols

Plausible Synthetic Pathway

The diagram below illustrates a logical workflow for a potential synthesis.

Caption: A plausible synthetic workflow for this compound.

Methodology Details:

-

Nitration: 1,2,3,5-Tetrafluorobenzene would be treated with a nitrating mixture (e.g., nitric acid and sulfuric acid) to introduce a nitro group onto the ring, yielding 1,3,4,5-Tetrafluoro-2-nitrobenzene.

-

Nucleophilic Aromatic Substitution (Methoxylation): The tetrafluoro-nitro intermediate would undergo selective nucleophilic substitution with a methoxide source, such as sodium methoxide in methanol. The most activated fluorine atom (ortho or para to the nitro group) would be displaced by the methoxy group.

-

Reduction: The nitro group of the resulting trifluoro-nitroanisole would be reduced to an amino group using standard conditions, such as iron in acidic medium or catalytic hydrogenation, to form 3,5-Difluoro-4-methoxyaniline.

-

Sandmeyer Reaction: The final step would involve the conversion of the aniline to the corresponding benzonitrile. This is a two-step process where the primary amine is first diazotized with sodium nitrite and a strong acid (like HCl) at low temperatures, followed by treatment with a cyanide salt, typically copper(I) cyanide, to install the nitrile group.

Note on Experimental Execution: All steps would require careful control of reaction conditions (temperature, stoichiometry, reaction time) and appropriate workup and purification procedures (e.g., extraction, chromatography) to isolate and purify the intermediates and the final product. Characterization at each stage would be essential to confirm the structure and purity.

References

- 1. PubChemLite - this compound (C8H5F2NO) [pubchemlite.lcsb.uni.lu]

- 2. 4-Methoxybenzonitrile | CAS#:874-90-8 | Chemsrc [chemsrc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3,5-Difluoro-4-methoxybenzonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details several viable synthetic routes, complete with experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on the benzene ring, imparts specific electronic and steric properties that are often sought after in the design of novel molecules. The nitrile functional group serves as a versatile handle for further chemical transformations. This guide explores the most common and effective methods for the synthesis of this compound.

Pathway 1: Methylation of 3,5-Difluoro-4-hydroxybenzonitrile

This is arguably the most direct and efficient route, contingent on the availability of the starting material, 3,5-Difluoro-4-hydroxybenzonitrile, which is commercially available. The synthesis involves a simple O-methylation of the phenolic hydroxyl group.

Experimental Protocol

Materials:

-

3,5-Difluoro-4-hydroxybenzonitrile

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,5-Difluoro-4-hydroxybenzonitrile (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 - 2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to form the phenoxide salt.

-

Add dimethyl sulfate or methyl iodide (1.1 - 1.5 eq) dropwise to the suspension.

-

Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Quantitative Data

| Starting Material | Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 3,5-Difluoro-4-hydroxybenzonitrile | Dimethyl sulfate | K₂CO₃ | Acetone | 50-60 | 2-4 | >90 |

| 3,5-Difluoro-4-hydroxybenzonitrile | Methyl iodide | K₂CO₃ | DMF | 60-80 | 3-6 | >90 |

| 3,5-Difluoro-4-hydroxybenzonitrile | Dimethyl sulfate | NaOH | Water | 40-50 | 1-2 | 85-95 |

Logical Diagram

Caption: Pathway 1: O-Methylation of 3,5-Difluoro-4-hydroxybenzonitrile.

Pathway 2: Sandmeyer Reaction of 3,5-Difluoro-4-methoxyaniline

The Sandmeyer reaction provides a classic method to introduce a cyano group onto an aromatic ring via a diazonium salt intermediate. This pathway is advantageous if 3,5-Difluoro-4-methoxyaniline is a more readily available or cost-effective starting material.

Experimental Protocol

Materials:

-

3,5-Difluoro-4-methoxyaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN) (optional, use with extreme caution)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Toluene or Dichloromethane

-

Ice

Procedure:

Step 2a: Diazotization

-

Suspend 3,5-Difluoro-4-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid or sulfuric acid and water at 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2b: Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (1.1-1.3 eq) and optionally potassium cyanide in water.

-

Slowly add the cold diazonium salt solution from Step 2a to the copper cyanide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

-

Cool the mixture and extract the product with toluene or dichloromethane.

-

Wash the organic layer with a dilute sodium carbonate or sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data

| Starting Material | Diazotization Reagents | Cyanation Reagent | Solvent | Temperature (°C) | Yield (%) |

| 3,5-Difluoro-4-methoxyaniline | NaNO₂, HCl | CuCN | Water | 0-5 then 50-60 | 70-85 |

| 3,5-Difluoro-4-methoxyaniline | NaNO₂, H₂SO₄ | CuCN/KCN | Water | 0-5 then 50-60 | 75-90 |

Experimental Workflow

Caption: Pathway 2: Sandmeyer reaction of 3,5-Difluoro-4-methoxyaniline.

Pathway 3: From 3,5-Difluoro-4-methoxybenzaldehyde

This pathway involves the conversion of the corresponding benzaldehyde to the benzonitrile, typically through an aldoxime intermediate. This route is viable if the aldehyde is readily accessible.

Experimental Protocol

Materials:

-

3,5-Difluoro-4-methoxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A base such as sodium acetate, sodium carbonate, or triethylamine

-

A dehydrating agent such as acetic anhydride, thionyl chloride, or phosphorus pentoxide

-

A suitable solvent such as ethanol, pyridine, or DMF

Procedure:

Step 3a: Oximation

-

Dissolve 3,5-Difluoro-4-methoxybenzaldehyde (1.0 eq) in a suitable solvent like ethanol.

-

Add hydroxylamine hydrochloride (1.1-1.2 eq) and a base (e.g., sodium acetate, 1.5-2.0 eq).

-

Reflux the mixture for 1-3 hours until the aldehyde is consumed (monitored by TLC).

-

Cool the reaction mixture and pour it into cold water to precipitate the oxime.

-

Filter the solid, wash with water, and dry to obtain 3,5-Difluoro-4-methoxybenzaldehyde oxime.

Step 3b: Dehydration

-

The isolated oxime can be dehydrated using various reagents. A common method is to heat the oxime in acetic anhydride at reflux for 1-2 hours.

-

Alternatively, the oxime can be treated with thionyl chloride in a solvent like dichloromethane at room temperature.

-

After the reaction is complete, the mixture is carefully poured into ice water.

-

The product is then extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

Purification by column chromatography or recrystallization yields the final product.

Quantitative Data

| Intermediate | Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) (from oxime) |

| 3,5-Difluoro-4-methoxybenzaldehyde oxime | Acetic anhydride | Neat | Reflux | 80-90 |

| 3,5-Difluoro-4-methoxybenzaldehyde oxime | Thionyl chloride | Dichloromethane | 25 | 85-95 |

| 3,5-Difluoro-4-methoxybenzaldehyde oxime | Phosphorus pentoxide | Toluene | Reflux | 75-85 |

Logical Diagram

Caption: Pathway 3: From 3,5-Difluoro-4-methoxybenzaldehyde via an aldoxime.

Pathway 4: Nucleophilic Aromatic Substitution (SNAr)

This pathway involves the displacement of a suitable leaving group, such as a halogen, by a methoxide source. A potential starting material for this route is a 4-halo-3,5-difluorobenzonitrile, for instance, 4-bromo-3,5-difluorobenzonitrile.

Experimental Protocol

Materials:

-

4-Bromo-3,5-difluorobenzonitrile

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH) or a polar aprotic solvent like DMF or DMSO

-

Hydrochloric acid (for workup)

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

Dissolve 4-Bromo-3,5-difluorobenzonitrile (1.0 eq) in a suitable solvent such as methanol, DMF, or DMSO.

-

Add a solution of sodium methoxide (1.1-1.5 eq) in methanol or as a solid portion-wise.

-

Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the solvent and temperature.

-

Upon completion, cool the reaction mixture and neutralize it with a dilute solution of hydrochloric acid.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Quantitative Data

| Starting Material | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 4-Bromo-3,5-difluorobenzonitrile | NaOMe | Methanol | Reflux | 4-8 | 70-85 |

| 4-Bromo-3,5-difluorobenzonitrile | NaOMe | DMF | 80-100 | 2-4 | 80-95 |

Logical Diagram

Caption: Pathway 4: Nucleophilic Aromatic Substitution.

Conclusion

This guide has outlined four distinct and viable synthetic pathways for the preparation of this compound. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory equipment at hand. For directness and potentially high yields, the methylation of 3,5-Difluoro-4-hydroxybenzonitrile (Pathway 1) is often preferred. The Sandmeyer reaction (Pathway 2) offers a classic and reliable alternative from the corresponding aniline. The conversion from the benzaldehyde (Pathway 3) and the nucleophilic aromatic substitution (Pathway 4) provide additional strategic options for the synthesis of this important chemical intermediate. All presented protocols can be adapted and optimized for specific laboratory conditions.

An In-depth Technical Guide to the NMR Spectral Analysis of 3,5-Difluoro-4-methoxybenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 3,5-Difluoro-4-methoxybenzonitrile. Due to the absence of publicly available experimental spectra, this guide utilizes predicted NMR data to facilitate the structural elucidation and characterization of this compound. The methodologies provided are based on standard laboratory practices for small molecule NMR analysis.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural confirmation and purity assessment rely heavily on spectroscopic techniques, with NMR being the most powerful tool for elucidating its molecular structure in solution. This guide presents a detailed breakdown of its predicted ¹H, ¹³C, and ¹⁹F NMR spectra, alongside standardized experimental protocols for data acquisition.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions were generated using established computational algorithms and provide a reliable reference for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data

| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 7.35 | Triplet | ~1.5 (meta H-F coupling) |

| OCH₃ | 4.05 | Singlet | N/A |

Table 2: Predicted ¹³C NMR Spectral Data

| Atom Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CN) | 115.8 |

| C-2, C-6 | 112.5 (doublet, ¹JCF) |

| C-3, C-5 | 155.0 (doublet, ¹JCF) |

| C-4 | 142.0 |

| CN | 117.0 |

| OCH₃ | 62.5 |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F-3, F-5 | -125.0 | Triplet | ~1.5 (meta F-H coupling) |

Note: Predicted values can vary slightly depending on the software and computational method used. Experimental conditions, particularly the solvent, will also influence actual chemical shifts.

Experimental Protocols

The following protocols describe the standard procedures for acquiring high-quality ¹H, ¹³C, and ¹⁹F NMR spectra for a small organic molecule like this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2][3][4][5]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent will affect the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][2][3][4][5] Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[2][6]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents can be added.[1]

3.2. NMR Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer.

3.2.1. ¹H NMR Acquisition

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans (NS): 16 to 64, depending on sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): 0-12 ppm.

3.2.2. ¹³C NMR Acquisition

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 0-200 ppm.

3.2.3. ¹⁹F NMR Acquisition

-

Pulse Program: Proton-decoupled pulse program.

-

Number of Scans (NS): 64 to 256.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A wider spectral width may be necessary compared to ¹H NMR, typically around -50 to -250 ppm, depending on the fluorine environment.

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase correct the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integration: Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key spin-spin coupling interactions expected in the NMR spectra of this compound.

Caption: Proton-Fluorine (H-F) spin-spin coupling pathway in this compound.

Caption: Carbon-Fluorine (C-F) spin-spin coupling pathways in this compound.

Caption: General experimental workflow for NMR spectral analysis.

Conclusion

This technical guide provides a foundational framework for the NMR spectral analysis of this compound. By utilizing predicted spectral data and outlining standard experimental procedures, researchers and scientists can effectively approach the structural characterization of this and similar fluorinated benzonitrile derivatives. The provided tables and diagrams serve as a practical reference for interpreting the complex spin systems inherent to such molecules.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. cif.iastate.edu [cif.iastate.edu]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. organomation.com [organomation.com]

- 5. benchchem.com [benchchem.com]

- 6. NMR Sample Preparation [nmr.eps.hw.ac.uk]

Technical Guide: Infrared Spectrum of 3,5-Difluoro-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected infrared (IR) spectrum of 3,5-Difluoro-4-methoxybenzonitrile. Due to the limited availability of public experimental spectra for this specific compound, this guide furnishes a detailed prediction of its IR absorption bands based on characteristic functional group frequencies and data from analogous molecules. It also includes comprehensive experimental protocols for the synthesis and IR spectroscopic analysis of the title compound.

Predicted Infrared Spectrum Analysis

The structure of this compound incorporates several key functional groups that give rise to characteristic absorption bands in the mid-infrared region. The predicted vibrational frequencies and their assignments are summarized in the table below. These predictions are derived from established correlation tables and spectral data of structurally related benzonitrile derivatives.

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~ 3100 - 3000 | Medium - Weak | Aromatic C-H stretching |

| ~ 2970 - 2840 | Medium - Weak | C-H stretching (methoxy group) |

| ~ 2230 - 2220 | Strong, Sharp | C≡N stretching (nitrile) |

| ~ 1620 - 1580 | Medium - Strong | C=C stretching (aromatic ring) |

| ~ 1500 - 1400 | Medium - Strong | C=C stretching (aromatic ring) |

| ~ 1450 | Medium | Asymmetric C-H bending (methoxy group) |

| ~ 1300 - 1200 | Strong | Asymmetric C-O-C stretching (aryl ether) |

| ~ 1100 - 1000 | Strong | Symmetric C-O-C stretching (aryl ether) & C-F stretching |

| ~ 900 - 800 | Medium - Strong | Aromatic C-H out-of-plane bending |

Key Functional Group Analysis

-

Nitrile Group (C≡N): The most characteristic and readily identifiable peak in the spectrum is expected to be the strong and sharp absorption band corresponding to the C≡N stretching vibration. For aromatic nitriles, this band typically appears in the 2230-2220 cm⁻¹ region. Its sharp nature is a key diagnostic feature.

-

Aromatic Ring: The presence of the benzene ring will be confirmed by several bands. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. In-plane C=C stretching vibrations will produce a series of medium to strong bands between 1620 cm⁻¹ and 1400 cm⁻¹. Out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern, are expected in the 900-800 cm⁻¹ range.

-

Methoxy Group (-OCH₃): The methoxy group will exhibit C-H stretching vibrations from the methyl group at approximately 2970-2840 cm⁻¹. A notable feature of the methoxy group is the strong C-O stretching vibrations. The asymmetric C-O-C stretch is predicted to be a strong band between 1300-1200 cm⁻¹, while the symmetric stretch will appear around 1100-1000 cm⁻¹.

-

Carbon-Fluorine Bonds (C-F): The C-F stretching vibrations typically occur in the 1400-1000 cm⁻¹ region. These bands are often strong and can sometimes overlap with other absorptions, such as the C-O stretching bands.

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound can be adapted from the synthesis of similar fluorinated benzonitriles. One plausible method involves the nucleophilic aromatic substitution of a suitable precursor followed by cyanation.

Reaction Scheme:

A possible precursor, 1,2,3-trifluoro-4-methoxybenzene, can be reacted with a cyanide source, such as copper(I) cyanide, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Detailed Protocol:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,2,3-trifluoro-4-methoxybenzene (1 equivalent) and copper(I) cyanide (1.2 equivalents).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into an aqueous solution of ferric chloride and stir to decompose the copper cyanide complex.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Infrared Spectroscopy Sample Preparation and Analysis

For a solid sample like this compound, the KBr pellet method is a common and effective technique for obtaining a high-quality IR spectrum.

Protocol for KBr Pellet Preparation:

-

Sample and KBr Preparation: Dry a small amount of the purified this compound and IR-grade potassium bromide (KBr) powder in an oven to remove any moisture.

-

Grinding and Mixing: In an agate mortar, grind approximately 1-2 mg of the sample with about 100-200 mg of the dried KBr. The mixture should be ground to a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Sample Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the background spectrum of the empty sample holder. Then, acquire the IR spectrum of the sample from approximately 4000 to 400 cm⁻¹.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the infrared spectrum of this compound.

This guide provides a foundational understanding of the infrared spectral characteristics of this compound and a practical framework for its synthesis and analysis. Researchers can use this information to aid in the identification and characterization of this compound in various research and development applications.

Unveiling the Molecular Signature: A Technical Guide to the Mass Spectrometry of 3,5-Difluoro-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 3,5-Difluoro-4-methoxybenzonitrile, a key building block in pharmaceutical and agrochemical research. Understanding its fragmentation pattern is crucial for its unambiguous identification and characterization in complex matrices. While experimental spectra for this specific molecule are not widely published, this guide outlines a predictive fragmentation pathway based on established principles of mass spectrometry and data from analogous compounds.

Core Physicochemical and Mass Spectrometry Data

The fundamental properties of this compound are essential for interpreting its mass spectrum. The predicted mass spectral data, based on its molecular formula C₈H₅F₂NO, provides the basis for its detection and analysis.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₂NO | [1][2] |

| Molecular Weight | 169.13 g/mol | [2] |

| Monoisotopic Mass | 169.03392 Da | [1] |

| Predicted [M+H]⁺ | 170.04120 m/z | [1] |

| Predicted [M+Na]⁺ | 192.02314 m/z | [1] |

| Predicted [M-H]⁻ | 168.02664 m/z | [1] |

Proposed Fragmentation Pathway under Electron Ionization

Electron Ionization (EI) is a common technique that provides detailed structural information through characteristic fragmentation patterns.[3] The proposed fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (M⁺•) at m/z 169. Subsequent fragmentation events are predicted based on the stability of the resulting ions and neutral losses, drawing parallels with the known fragmentation of anisoles and benzonitriles.[4][5][6]

A primary fragmentation step is the loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation for methoxy-substituted aromatic compounds, leading to a stable cation at m/z 154.[4] This is often followed by the loss of carbon monoxide (CO) to yield an ion at m/z 126. Another potential fragmentation pathway involves the loss of a formaldehyde molecule (CH₂O) from the molecular ion, resulting in a fragment at m/z 139.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major ions and their relative abundances in the electron ionization mass spectrum of this compound. The relative abundances are estimations based on the expected stability of the fragment ions.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |

| 169 | [C₈H₅F₂NO]⁺• (Molecular Ion) | - | High |

| 154 | [C₇H₂F₂NO]⁺ | •CH₃ | High |

| 139 | [C₇H₃F₂N]⁺• | CH₂O | Medium |

| 126 | [C₆H₂F₂N]⁺ | CO (from m/z 154) | Medium |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A robust and reproducible method for analyzing this compound involves Gas Chromatography coupled with Mass Spectrometry (GC-MS) using an electron ionization source.[7]

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. Instrumentation and Conditions:

| Parameter | Specification |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 40-300 m/z |

| Scan Rate | 2 scans/sec |

3. Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the mass spectrum of the peak corresponding to the analyte.

-

Process the data to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern for confirmation.

This guide provides a foundational understanding of the mass spectrometric characteristics of this compound. The predictive data and standardized protocol herein serve as a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science, enabling efficient and accurate identification of this important chemical entity.

References

- 1. PubChemLite - this compound (C8H5F2NO) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. uni-saarland.de [uni-saarland.de]

- 4. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Benzonitrile, 4-methoxy- [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

In-depth Technical Guide to the Reactivity of the Nitrile Group in 3,5-Difluoro-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile group in 3,5-Difluoro-4-methoxybenzonitrile, a versatile building block in medicinal chemistry and materials science. The presence of two fluorine atoms and a methoxy group on the benzene ring significantly influences the electronic properties and reactivity of the nitrile functionality. This document details key transformations of the nitrile group, including hydrolysis, reduction, and cycloaddition reactions, supported by experimental protocols and quantitative data where available.

Core Reactivity of the Nitrile Group

The nitrile group (–C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations. The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. The reactivity is modulated by the strong electron-withdrawing effects of the two fluorine atoms, which are somewhat counteracted by the electron-donating methoxy group.

Key Chemical Transformations

Hydrolysis to Amide and Carboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide (3,5-Difluoro-4-methoxybenzamide) and subsequently a carboxylic acid (3,5-Difluoro-4-methoxybenzoic acid).

Reaction Pathway:

Role of fluorine atoms in 3,5-Difluoro-4-methoxybenzonitrile reactivity

An In-depth Technical Guide to the Role of Fluorine Atoms in 3,5-Difluoro-4-methoxybenzonitrile Reactivity

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical reactivity of this compound, with a core focus on the pivotal role of its fluorine substituents. The unique electronic properties of fluorine create a highly activated system for specific reaction classes, making this molecule a valuable building block in medicinal and materials chemistry.

The reactivity of an aromatic ring is dictated by the electronic nature of its substituents. Fluorine is unique among the halogens due to its high electronegativity and small size. This results in two competing electronic effects:

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond. This effect is potent and deactivates the ring towards electrophilic attack. In this compound, the two fluorine atoms, along with the potent electron-withdrawing nitrile group (-CN), create a significantly electron-deficient aromatic core.

-

Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated into the pi-system of the aromatic ring. This effect pushes electron density back into the ring, primarily at the ortho and para positions. However, due to poor orbital overlap between fluorine's 2p and carbon's 2p orbitals, this +M effect is considerably weaker than its -I effect.

The methoxy group (-OCH₃) at the 4-position acts as a strong +M donor, while the nitrile group (-CN) is a strong -I and -M withdrawing group. The overall electronic landscape of this compound is therefore one of a highly polarized, electron-poor ring, making it exceptionally unreactive toward electrophiles but highly primed for nucleophilic attack.

The Strategic Application of 3,5-Difluoro-4-methoxybenzonitrile in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 24, 2025 – In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of therapeutic agents. This technical guide delves into the potential applications of 3,5-Difluoro-4-methoxybenzonitrile, a versatile and promising building block for the synthesis of novel bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, providing an in-depth overview of the core utility of this compound.

Introduction: The Role of Fluorinated Benzonitriles in Drug Discovery

Fluorinated organic compounds have gained prominence in medicinal chemistry due to the unique and often advantageous properties they confer upon a molecule. The presence of fluorine can modulate electronic properties, increase lipophilicity, and block metabolic pathways, all of which are critical considerations in the development of new drugs. The benzonitrile moiety itself is a key pharmacophore found in a variety of approved pharmaceuticals. The combination of these features in this compound presents a unique opportunity for the synthesis of a diverse range of potentially therapeutic compounds.

Physicochemical Properties and Synthetic Versatility

This compound is a trifunctional aromatic compound featuring a nitrile group, two fluorine atoms, and a methoxy group. This distinct substitution pattern offers multiple avenues for chemical modification, making it an attractive starting material for the construction of complex molecular architectures. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, which are common in bioactive molecules. The fluorine atoms enhance the molecule's stability and can influence its interaction with biological targets, while the methoxy group provides an additional site for modification.

Potential Therapeutic Applications

While direct therapeutic applications of this compound itself have not been extensively reported, its structural motifs are present in a number of potent and selective inhibitors of various biological targets. The following sections explore potential therapeutic areas where derivatives of this scaffold could be highly valuable.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The 3,5-difluoro-4-methoxyphenyl moiety is a key structural feature in several patented kinase inhibitors. The fluorine atoms can form favorable interactions within the ATP-binding pocket of kinases, enhancing binding affinity and selectivity.

Table 1: Examples of Kinase Inhibitors with Related Structural Motifs

| Kinase Target | Compound Class | General Structure | Reported Activity |

| PI3K/mTOR | Pyrazolo[1,5-a]pyrimidines | Phenyl-substituted pyrazolopyrimidine | Potent and selective inhibition |

| Trk Family | Pyrrolopyrimidines | (2,5-difluorophenyl)-pyrrolidinyl pyrazolopyrimidine | Inhibition of Trk kinases for pain and cancer |

| EGFR | Quinazolines | 4-(2-fluorophenoxy)-7-methoxyquinazoline | Dual inhibition of EGFR/c-Met in NSCLC |

| Aurora Kinase B | Quinazolines | N-(3-fluorophenyl)-...-quinazoline | Orally active and selective inhibition |

Derivatives of this compound could be synthesized to target a range of kinases implicated in cancer cell proliferation and survival. The general workflow for such a discovery process is outlined below.

A hypothetical signaling pathway that could be targeted by a derivative of this compound is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs represent another major class of drug targets. The unique electronic properties of the this compound scaffold could be exploited to develop selective allosteric modulators of GPCRs. Allosteric modulators offer the advantage of finer control over receptor activity compared to traditional orthosteric ligands.

Ion Channel Blockers

Ion channels are involved in a wide range of physiological processes, and their dysfunction is implicated in various diseases. The difluoromethoxybenzene moiety has been explored in the context of ion channel modulation. Derivatives of this compound could be investigated as potential blockers of sodium, potassium, or calcium channels.

Experimental Protocols

To facilitate further research, this section provides representative experimental protocols for the synthesis and modification of compounds based on the this compound core.

Synthesis of 4-Amino-3,5-difluorobenzonitrile

A common and useful derivative is the corresponding aniline, which can serve as a key intermediate for further elaboration.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-2,6-difluoroaniline (1.0 eq) and copper(I) cyanide (3.0 eq) in dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to reflux and stir for 24 hours.

-

Work-up: Cool the reaction mixture to room temperature and add aqueous ammonia. Filter the resulting solution.

-

Purification: The resulting solid can be purified by recrystallization or column chromatography to yield 4-amino-3,5-difluorobenzonitrile.

Hydrolysis of the Nitrile Group to a Carboxylic Acid

The nitrile can be hydrolyzed to the corresponding benzoic acid, another versatile intermediate.

Procedure:

-

Reaction Setup: Suspend 4-amino-3,5-difluorobenzonitrile (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.

-

Reaction Conditions: Heat the solution to reflux for 24 hours.

-

Work-up: Cool the reaction to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.

-

Purification: The product, 4-amino-3,5-difluorobenzoic acid, can be collected by filtration and further purified if necessary.

Conclusion

This compound is a highly promising and versatile building block in medicinal chemistry. Its unique substitution pattern provides a valuable platform for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibition. The strategic incorporation of this scaffold into drug discovery programs has the potential to yield potent, selective, and metabolically robust clinical candidates. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in the development of next-generation therapeutics.

The Role of 3,5-Difluoro-4-methoxybenzonitrile in Agrochemical Synthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-4-methoxybenzonitrile is a fluorinated aromatic compound with potential as a key building block in the synthesis of novel agrochemicals. The presence of two fluorine atoms and a methoxy group on the benzonitrile scaffold can impart desirable properties to end-product molecules, such as enhanced biological activity, metabolic stability, and target affinity. This technical guide provides an overview of the potential applications of this compound in the design and synthesis of next-generation herbicides, fungicides, and insecticides. While specific, publicly available examples of its direct use in commercialized agrochemicals are limited, this document explores its plausible synthetic utility based on the known reactivity of its functional groups and the established importance of similar fluorinated intermediates in the agrochemical industry.

Introduction: The Importance of Fluorinated Intermediates in Agrochemicals

The incorporation of fluorine into agrochemical molecules is a widely employed strategy to enhance their efficacy and performance. The unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation.

Benzonitrile derivatives, in particular, are versatile precursors in the synthesis of a wide range of biologically active compounds. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, providing a handle for further molecular elaboration. The combination of a difluoro-methoxy substitution pattern on a benzonitrile core, as seen in this compound, presents a promising scaffold for the development of novel agrochemicals with potentially improved attributes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing synthetic routes and predicting the behavior of the molecule in biological systems.

| Property | Value |

| Molecular Formula | C₈H₅F₂NO |

| Molecular Weight | 169.13 g/mol |

| CAS Number | 104197-15-1 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 102-106 °C |

| Boiling Point | Not available |

| Solubility | Soluble in most organic solvents |

Potential Synthetic Pathways in Agrochemical Development

Herbicide Synthesis

The 3,5-difluoro-4-methoxyphenyl moiety can be found in certain herbicidally active molecules. The nitrile group of this compound can serve as a precursor to functional groups commonly found in herbicides, such as ureas, triazines, and pyrazoles.

Below is a conceptual workflow for the potential synthesis of a novel herbicide.

Fungicide Synthesis

Many modern fungicides, particularly those in the strobilurin and SDHI (succinate dehydrogenase inhibitor) classes, contain fluorinated aromatic rings. The this compound core could be incorporated into novel fungicide candidates.

The following diagram illustrates a possible synthetic route to a hypothetical fungicide.

Insecticide Synthesis

The development of insecticides often involves the inclusion of toxophoric groups that interact with insect-specific targets. The difluoro-methoxyphenyl group could be a key component of new insecticidal molecules. For instance, it could be part of a structure targeting the insect nervous system.

A logical relationship for the development of a new insecticide is depicted below.

Experimental Protocols: General Methodologies

Detailed experimental protocols for the use of this compound in agrochemical synthesis are not widely published. However, based on standard organic chemistry transformations, the following general methodologies can be proposed.

General Procedure for Nitrile Reduction to Amine

-

Reactants: this compound, Reducing Agent (e.g., H₂, Raney Nickel; or LiAlH₄).

-

Solvent: Methanol or Ethanol for catalytic hydrogenation; THF or Diethyl ether for hydride reduction.

-

Procedure:

-

Dissolve this compound in the appropriate solvent in a reaction vessel.

-

For catalytic hydrogenation, add the catalyst (e.g., Raney Nickel) and subject the mixture to a hydrogen atmosphere (typically 50-100 psi) at room temperature or slightly elevated temperature.

-

For hydride reduction, cool the solution of the nitrile to 0 °C and slowly add a solution of the reducing agent (e.g., LiAlH₄).

-

Monitor the reaction by TLC or GC-MS until completion.

-

Work-up typically involves filtering the catalyst (for hydrogenation) or quenching the excess hydride with water and a base, followed by extraction and purification by distillation or chromatography.

-

General Procedure for Nitrile Hydrolysis to Carboxylic Acid

-

Reactants: this compound, Strong Acid (e.g., H₂SO₄) or Base (e.g., NaOH).

-

Solvent: Water, often with a co-solvent like ethanol.

-

Procedure:

-

Suspend or dissolve this compound in an aqueous solution of a strong acid or base.

-

Heat the mixture to reflux for several hours to overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture.

-

For acidic hydrolysis, neutralize with a base to precipitate the carboxylic acid. For basic hydrolysis, acidify the mixture to precipitate the product.

-

Collect the solid product by filtration and purify by recrystallization.

-

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its unique substitution pattern offers the potential to fine-tune the physicochemical and biological properties of target molecules. While concrete examples of its application in commercial products are scarce in public literature, the fundamental reactivity of its nitrile and fluorinated aromatic functionalities provides a strong basis for its inclusion in future discovery and development programs for herbicides, fungicides, and insecticides. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its potential in the agrochemical sector. Researchers in this field are encouraged to explore its use as a scaffold to generate new intellectual property and develop next-generation crop protection solutions.

An In-depth Technical Guide to the Derivatives of 3,5-Difluoro-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-methoxybenzonitrile is a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. The presence of two fluorine atoms and a methoxy group on the benzene ring, coupled with the reactive nitrile functionality, makes it a versatile scaffold for the synthesis of a diverse range of derivatives. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, while the methoxy group can be a key interaction point or a handle for further chemical modification. The nitrile group serves as a versatile precursor for various functional groups, including amines, carboxylic acids, tetrazoles, and amidines, which are prevalent in biologically active compounds.

This technical guide provides a comprehensive overview of the known derivatives of this compound, focusing on their synthesis, chemical properties, and potential applications, particularly in the realm of drug discovery.

Core Compound Properties

A summary of the key physicochemical properties of the parent compound, this compound, is presented below.

| Property | Value |

| Molecular Formula | C₈H₅F₂NO |

| Molecular Weight | 169.13 g/mol |

| CAS Number | 104197-15-1 |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

Synthetic Pathways to Key Derivatives

The primary utility of this compound lies in its role as a starting material for more complex molecules. A key application is in the synthesis of substituted naphthyridines, which have been investigated as kinase inhibitors.

Synthesis of Substituted Naphthyridine Derivatives

One of the documented applications of this compound is in the preparation of substituted naphthyridines, which are potent inhibitors of Spleen Tyrosine Kinase (Syk).[1] Syk is a therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[1] The synthesis of these derivatives highlights the chemical tractability of the nitrile group.

A general workflow for the synthesis of such kinase inhibitors is outlined below.

Caption: General synthetic workflow for Syk kinase inhibitors.

While the specific patent does not provide a detailed experimental protocol for the initial transformation of this compound, the following sections detail plausible and commonly employed synthetic methodologies for the key chemical transformations.

Experimental Protocols for Key Transformations

The following protocols are representative methods for the conversion of the nitrile group in aromatic compounds and can be adapted for this compound.

Protocol 1: Reduction of Nitrile to Primary Amine

The reduction of the nitrile to a primary amine (e.g., (3,5-difluoro-4-methoxyphenyl)methanamine) is a crucial step for introducing an amine functionality, which can then be used in subsequent coupling reactions.

Objective: To synthesize (3,5-difluoro-4-methoxyphenyl)methanamine from this compound.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound in anhydrous THF is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of BH₃·THF (or a suspension of LiAlH₄) in THF is added dropwise to the cooled solution of the nitrile.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period (typically monitored by TLC).

-

Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by 1 M NaOH solution.

-

The resulting mixture is filtered, and the filtrate is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amine.

-

Purification is typically achieved by column chromatography on silica gel.

Protocol 2: Hydrolysis of Nitrile to Carboxylic Acid

Hydrolysis of the nitrile group to a carboxylic acid (3,5-difluoro-4-methoxybenzoic acid) provides another key intermediate for amide coupling reactions.

Objective: To synthesize 3,5-difluoro-4-methoxybenzoic acid from this compound.

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure (Acidic Hydrolysis):

-

This compound is dissolved in a mixture of concentrated sulfuric acid and water.

-

The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC).

-

The mixture is cooled to room temperature and poured onto ice.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Procedure (Basic Hydrolysis):

-

A mixture of this compound and an aqueous solution of sodium hydroxide is heated to reflux.

-

The reaction is monitored until completion by TLC.

-

The mixture is cooled to room temperature and acidified with 1 M HCl.

-

The precipitated carboxylic acid is collected by filtration, washed with water, and dried.

Quantitative Data

Currently, there is a limited amount of publicly available, peer-reviewed quantitative data specifically for the derivatives of this compound. The patent literature indicates its use as a starting material, but often lacks detailed characterization of the initial products. Researchers are encouraged to perform thorough characterization (NMR, MS, IR) and purity analysis (HPLC) of any synthesized derivatives.

Signaling Pathways of Potential Derivatives

Given that derivatives of this compound have been explored as Syk kinase inhibitors, the relevant signaling pathway is the Syk-mediated signaling cascade.[1] This pathway is crucial in the activation of various immune cells.

Caption: Simplified Syk kinase signaling pathway.

Inhibition of Syk by derivatives of this compound would block the downstream signaling cascade, thereby preventing the cellular responses that contribute to inflammation and autoimmune conditions.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex molecules with potential therapeutic applications. Its derivatives, particularly those targeting kinase signaling pathways, represent a promising area for future drug discovery and development. The synthetic protocols outlined in this guide provide a foundation for researchers to explore the chemical space around this core structure. Further research is warranted to synthesize and characterize a broader range of derivatives and to evaluate their biological activities in various therapeutic areas. The collection and publication of detailed quantitative data for these novel compounds will be essential for advancing the field.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Difluoro-4-methoxybenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,5-Difluoro-4-methoxybenzonitrile is a valuable building block in medicinal chemistry and materials science. The presence of the difluoro and methoxy functionalities on the benzonitrile scaffold allows for diverse chemical modifications, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This document provides a detailed two-step experimental protocol for the synthesis of this compound, commencing with the synthesis of the key intermediate, 4-amino-3,5-difluorobenzonitrile.

Overall Reaction Scheme:

A two-step synthetic route is employed for the preparation of this compound. The first step involves a cyanation reaction to produce 4-amino-3,5-difluorobenzonitrile. The subsequent step is a Sandmeyer-type reaction to convert the amino group to a methoxy group.

Step 1: Synthesis of 4-amino-3,5-difluorobenzonitrile

This protocol outlines the synthesis of 4-amino-3,5-difluorobenzonitrile from 4-bromo-2,6-difluoroaniline and copper(I) cyanide.[1]

Reaction:

Experimental Protocol:

A detailed step-by-step procedure for the synthesis of 4-amino-3,5-difluorobenzonitrile is as follows:

-

Reaction Setup: To a round-bottom flask, add 4-bromo-2,6-difluoroaniline and copper(I) cyanide in dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained for 24 hours.

-

Work-up: After cooling to room temperature, the mixture is treated with aqueous ammonia and filtered.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 4-amino-3,5-difluorobenzonitrile.

Data Presentation:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| 4-bromo-2,6-difluoroaniline | 208.00 | 0.240 | 1 | 50.0 g |

| Copper(I) cyanide | 89.56 | 0.720 | 3 | 64.5 g |

| Dimethylformamide (DMF) | 73.09 | - | - | 500 mL |

| 18% Aqueous Ammonia | - | - | - | 2 L |

Step 2: Synthesis of this compound

This protocol describes the conversion of 4-amino-3,5-difluorobenzonitrile to this compound via a Sandmeyer-type reaction. This involves the diazotization of the aromatic amine followed by reaction with methanol.[2][3][4][5]

Reaction:

Experimental Protocol:

The following is a detailed procedure for the synthesis of this compound:

-

Diazotization: 4-amino-3,5-difluorobenzonitrile is dissolved in an aqueous acidic solution (e.g., H2SO4) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature.

-

Methoxylation: The resulting diazonium salt solution is then added to heated methanol. The reaction is typically heated to reflux to drive the substitution and the evolution of nitrogen gas.

-

Work-up: After the reaction is complete, the mixture is cooled, and the methanol is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford this compound.

Data Presentation:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (Example) | Equivalents | Amount (Example) |

| 4-amino-3,5-difluorobenzonitrile | 154.11 | 0.1 | 1 | 15.4 g |

| Sodium Nitrite | 69.00 | 0.11 | 1.1 | 7.6 g |

| Sulfuric Acid (conc.) | 98.08 | - | - | As required |

| Methanol | 32.04 | - | - | Sufficient volume |

Workflow and Signaling Pathway Diagrams

Experimental Workflow for the Synthesis of this compound

Caption: Two-step synthesis of this compound.

Logical Relationship of the Sandmeyer Reaction

Caption: Key stages of the Sandmeyer-type methoxylation reaction.

References

- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Diazotisation [organic-chemistry.org]

Application Notes and Protocols for Suzuki Coupling Reactions with 3,5-Difluoro-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reactions of 3,5-Difluoro-4-methoxybenzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the fluorinated biphenyl nitrile moiety in various functional molecules. The following sections detail the reaction mechanism, optimized conditions, and a step-by-step experimental protocol for the successful synthesis of a range of biaryl compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3][4] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance, mild reaction conditions, and generally high yields, making it a cornerstone of modern organic synthesis.[4]

This compound is a valuable substrate in drug discovery and materials science. The presence of two fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule. The methoxy and nitrile groups provide additional points for functionalization or can act as key pharmacophoric features. The Suzuki coupling of this substrate allows for the efficient construction of a library of novel biaryl compounds with potential applications in various fields.

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

Caption: General scheme of the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Data Presentation: Optimized Reaction Conditions and Expected Yields

The following table summarizes optimized reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is based on established protocols for structurally similar electron-deficient and sterically hindered aryl halides.[5][6][7][8]

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 80-90 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 82-92 |

| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 100 | 10 | 88-98 |

| 5 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (4) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 75-85 |

| 6 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) | cataCXium A (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 70-80 |

| 7 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | CsF | THF | 80 | 12 | 85-95 |

Experimental Protocols